molecular formula C22H15F3N2O3 B2712222 Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate CAS No. 306980-16-5

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate

Cat. No. B2712222
CAS RN: 306980-16-5
M. Wt: 412.368
InChI Key: SBVOTFBKOXBUDX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate is a chemical compound with the molecular formula C22H15F3N2O3 . It has an average mass of 412.361 Da and a monoisotopic mass of 412.103485 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate consists of a nicotinate core with various functional groups attached. These include a cyano group (-CN), a phenyl group (C6H5), and a trifluoromethyl group (-CF3) attached to a phenoxy group (C6H5O-) .


Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate has a density of 1.4±0.1 g/cm3 and a boiling point of 508.4±50.0 °C at 760 mmHg . The melting point was not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been conducted on the synthesis and structural characterization of compounds closely related to Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate. For instance, Zhou et al. (2008) successfully synthesized Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, providing detailed structural determination through XRD, GC–MS, elemental analysis, and NMR spectroscopy, proposing a reaction mechanism for its synthesis (Zhou et al., 2008). Similarly, Abdelrazek et al. (2001) and Al-Mousawi et al. (2011) explored novel synthetic routes to produce various nicotinate derivatives, including Ethyl 4,4-dicyano-3-phenyl-3-butenoate and Ethyl 5-arylazo-2-hydroxy-6-aryl nicotinates, respectively, elucidating the reaction conditions and structural insights of these compounds (Abdelrazek et al., 2001); (Al-Mousawi et al., 2011).

Chemical Properties and Applications

Research on the chemical properties and applications of Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate analogs has led to insights into their potential applications in organic synthesis and material science. Shatirova and Nagieva (2020) studied the reactions of formylphenyl derivatives of ethyl nicotinates with primary amines and glycols, highlighting the synthetic versatility of nicotinate derivatives for preparing azomethines and dihydrobenzylimidazoles (Shatirova & Nagieva, 2020). Furthermore, Sivakumar and Phani (2011) demonstrated the catalytic applications of polymer-supported systems in hydrogenation and electro-oxidation reactions, indicating the potential of nicotinate derivatives in facilitating catalytic processes (Sivakumar & Phani, 2011).

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-2-29-21(28)18-11-15(13-26)20(27-19(18)14-7-4-3-5-8-14)30-17-10-6-9-16(12-17)22(23,24)25/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVOTFBKOXBUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate

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